molecular formula C16H16O4 B6405734 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261932-94-8

2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6405734
CAS RN: 1261932-94-8
M. Wt: 272.29 g/mol
InChI Key: BDSABWCESPCBOV-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% (2-DPMB-95) is a compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, a naturally occurring carboxylic acid found in plants and animals, and is used in various chemical and biological experiments. 2-DPMB-95 is a white solid that is soluble in organic solvents such as methanol and ethanol, and has a melting point of 131-132°C. It has been used in a variety of scientific research applications, including drug development, organic synthesis, and biochemical and physiological studies.

Mechanism of Action

2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other substances. It also binds to proteins, such as receptors, and modulates their activity. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It also binds to proteins, such as receptors, and modulates their activity. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% in laboratory experiments include its low cost and ease of synthesis. It is also relatively stable and has a wide range of applications in scientific research. On the other hand, 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is not very soluble in water, which can limit its use in certain experiments. In addition, it can be toxic at high concentrations, so it should be handled with care.

Future Directions

For the use of 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% in scientific research include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research on the mechanism of action of 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% could lead to the development of more effective drugs and other compounds. Finally, further studies could be conducted on the synthesis of 2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% and its derivatives, which could lead to more efficient and cost-effective methods of production.

Synthesis Methods

2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is synthesized from the reaction of 3,5-dimethoxybenzoic acid and 5-methylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out at a temperature of around 100°C and in an inert atmosphere. The reaction product is then purified by recrystallization from methanol and ethanol.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has been used in a wide range of scientific research applications, including drug development, organic synthesis, and biochemical and physiological studies. It is used as an intermediate in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of organic compounds, such as benzodiazepines and barbiturates. In addition, it has been used in biochemical and physiological studies, including enzyme inhibition and protein binding studies.

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-4-5-14(15(6-10)16(17)18)11-7-12(19-2)9-13(8-11)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSABWCESPCBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690859
Record name 3',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-94-8
Record name 3',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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